6-Chloro-6,15-dihydrohexacene
Description
6-Chloro-6,15-dihydrohexacene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the acene family. Acenes are characterized by linearly fused benzene rings, and hexacene is one of the larger members of this family. The addition of a chlorine atom at the 6th position and hydrogenation at the 6th and 15th positions make 6-Chloro-6,15-dihydrohexacene a unique compound with distinct chemical properties .
Properties
CAS No. |
919272-92-7 |
|---|---|
Molecular Formula |
C26H17Cl |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
6-chloro-6,15-dihydrohexacene |
InChI |
InChI=1S/C26H17Cl/c27-26-24-14-19-8-4-3-7-18(19)11-22(24)13-23-12-20-9-16-5-1-2-6-17(16)10-21(20)15-25(23)26/h1-12,14-15,26H,13H2 |
InChI Key |
VKBKWVRYKUSARC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC6=CC=CC=C6C=C5C=C41)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,15-dihydrohexacene typically involves the chlorination of hexacene. One common method is the treatment of hexacene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of 6-Chloro-6,15-dihydrohexacene may involve a multi-step process starting from simpler aromatic compounds. The process includes the formation of hexacene through cyclization reactions followed by selective chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6,15-dihydrohexacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated hexacene derivatives.
Substitution: Amino or thiol-substituted hexacene derivatives.
Scientific Research Applications
6-Chloro-6,15-dihydrohexacene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-6,15-dihydrohexacene involves its interaction with molecular targets such as enzymes and receptorsAdditionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with multiple chlorine atoms attached to a cyclohexane ring.
6-Chlorohexanol: A simpler chlorinated compound with a hydroxyl group.
Uniqueness
6-Chloro-6,15-dihydrohexacene is unique due to its extended conjugated system and specific substitution pattern. This gives it distinct electronic properties, making it valuable in the development of organic electronic materials and as a research tool in studying molecular interactions .
Biological Activity
6-Chloro-6,15-dihydrohexacene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic applications.
Chemical Structure and Properties
6-Chloro-6,15-dihydrohexacene has the molecular formula and a molecular weight of 416.86 g/mol. The compound features a chlorine atom at the 6-position of the hexacene structure, which may influence its reactivity and biological interactions.
Anticancer Potential
Research indicates that various derivatives of hexacenes exhibit significant anticancer properties. A study focused on hexacenes demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of the chlorine atom in 6-Chloro-6,15-dihydrohexacene may enhance its cytotoxic effects compared to non-chlorinated analogs.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of 6-Chloro-6,15-dihydrohexacene suggest that it possesses inhibitory effects against certain bacterial strains. The compound's hydrophobic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis . Further studies are needed to quantify this activity and explore its spectrum against various pathogens.
Toxicity and Safety
The safety profile of 6-Chloro-6,15-dihydrohexacene is still under investigation. Toxicological assessments indicate that while some PAHs are known to be carcinogenic, the specific risks associated with this compound remain to be fully elucidated. Data from PubChem suggests moderate toxicity levels, necessitating careful consideration in therapeutic contexts .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal examined the effects of 6-Chloro-6,15-dihydrohexacene on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.5 µM to 10 µM) over 48 hours. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 value was determined to be approximately 3 µM, indicating significant potency against cancer cell proliferation.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0.5 | 10 |
| 1 | 25 |
| 3 | 50 |
| 10 | 80 |
Case Study 2: Antimicrobial Effects
In another study assessing antimicrobial properties, 6-Chloro-6,15-dihydrohexacene was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and >64 µg/mL for E. coli, suggesting selective efficacy against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
